![molecular formula C14H18FNO2 B2952646 (E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477888-90-7](/img/structure/B2952646.png)
(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, otherwise known as DMFP, is a compound belonging to the class of organic compounds known as propenones. It is a highly versatile molecule, having a wide range of applications in both scientific research and industrial applications. DMFP has been used as a reagent in organic synthesis, as an intermediate in chemical reactions, and as a starting material for the synthesis of other compounds. It has also been studied for its potential applications in biochemistry and pharmacology.
Scientific Research Applications
Nonlinear Optical Materials
The compound and its derivatives have been investigated for their nonlinear optical properties. For instance, a study explored the nonlinear optical absorption behavior of a chalcone derivative, demonstrating its potential as an optical limiter due to a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting applications in optical devices (Rahulan et al., 2014). Another research on pyrene derivatives revealed their broadband nonlinear refraction capabilities, highlighting their promise as materials for broadband nonlinear optical applications (Wu et al., 2017).
Fluorescent Probes and Photophysical Studies
The photophysical properties of chalcone derivatives make them suitable for fluorescent probes and studies. A study on a similar compound, DPHP, detailed its solvatochromic properties and potential as a micelle probe, highlighting its utility in understanding micelle systems and as a component in photonic devices (Khan et al., 2016).
Catalysis and Synthesis
Derivatives of the compound have been applied in catalysis, such as in the N-arylation of azoles and amides, demonstrating the compound's role as an efficient ligand in copper-catalyzed reactions. This underscores its importance in facilitating diverse chemical syntheses (Cheng et al., 2009).
Optical and Electroluminescent Materials
The compound's derivatives have been examined for their electroluminescent properties, offering insights into their use in the development of novel electroluminescent materials. These findings indicate their potential in electronic and optoelectronic applications (Huang et al., 2004).
Drug Synthesis Intermediates
Some studies have explored the synthesis of chalcone derivatives as intermediates for drug synthesis, particularly highlighting their significance in producing antidepressants. This application underscores the compound's versatility in pharmaceutical synthesis (Zhang et al., 2015).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-16(2)10-8-14(17)12-4-6-13(7-5-12)18-11-3-9-15/h4-8,10H,3,9,11H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYLYBKBCXSQO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)
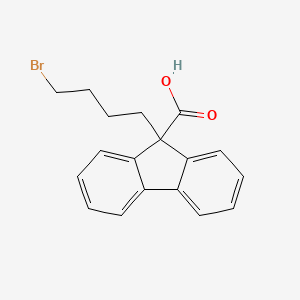
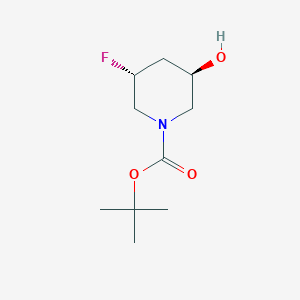
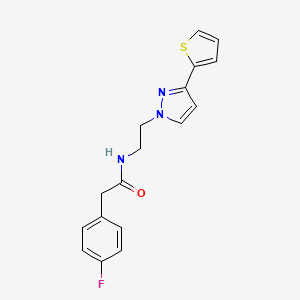
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2952570.png)


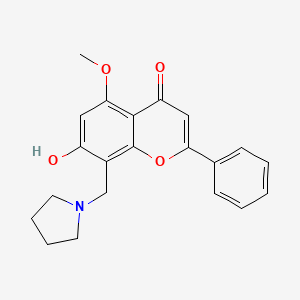


![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)
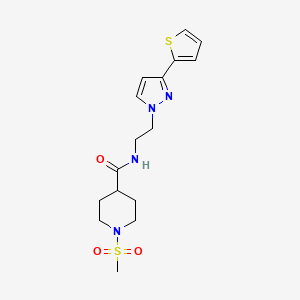
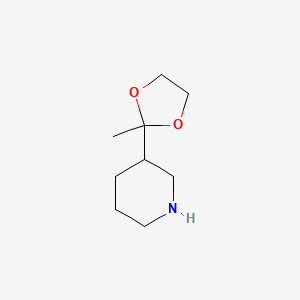
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)